molecular formula C19H19NO2 B12558071 1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- CAS No. 190579-12-5

1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)-

Katalognummer: B12558071
CAS-Nummer: 190579-12-5
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: PPOSQWCESCYLKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinedione family This compound is characterized by its unique structure, which includes an isoquinoline core with specific substituents at the 4 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinolinedione derivatives.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions result in various substituted isoquinolinedione compounds.

Wissenschaftliche Forschungsanwendungen

1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3(2H,4H)-Isoquinolinedione, 4-methyl-2-(phenylmethyl)-
  • 1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-methyl-

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 4-(1-methylethyl)-2-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both isopropyl and benzyl groups differentiates it from other isoquinolinedione derivatives, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

190579-12-5

Molekularformel

C19H19NO2

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-benzyl-4-propan-2-yl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C19H19NO2/c1-13(2)17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13,17H,12H2,1-2H3

InChI-Schlüssel

PPOSQWCESCYLKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.